molecular formula C11H9NOS B8673979 1-[4-(1,3-Thiazol-2-yl)phenyl]ethan-1-one

1-[4-(1,3-Thiazol-2-yl)phenyl]ethan-1-one

Cat. No.: B8673979
M. Wt: 203.26 g/mol
InChI Key: QDDDMUYEZHBHRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(1,3-Thiazol-2-yl)phenyl]ethan-1-one is a compound that features a thiazole ring attached to a phenyl group, which is further connected to an ethanone moiety Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[4-(1,3-Thiazol-2-yl)phenyl]ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 2-bromo-1,3-thiazole with 4-acetylphenylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions . Another method includes the treatment of 2-bromo-1,3-thiazole with butyllithium, followed by reaction with acetaldehyde and subsequent oxidation with potassium permanganate .

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(1,3-Thiazol-2-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The ethanone moiety can be oxidized to form corresponding carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated thiazoles or thiazole derivatives with various substituents.

Scientific Research Applications

1-[4-(1,3-Thiazol-2-yl)phenyl]ethan-1-one has diverse applications in scientific research:

Comparison with Similar Compounds

  • 1-(4-Methyl-2-phenylthiazol-5-yl)ethanone
  • 1-(4-Chlorophenyl)-2-(1,3-thiazol-2-yl)ethanone
  • 1-(4-Fluorophenyl)-2-(1,3-thiazol-2-yl)ethanone

Comparison: 1-[4-(1,3-Thiazol-2-yl)phenyl]ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other thiazole derivatives, it may exhibit different reactivity and potency in various applications .

Properties

Molecular Formula

C11H9NOS

Molecular Weight

203.26 g/mol

IUPAC Name

1-[4-(1,3-thiazol-2-yl)phenyl]ethanone

InChI

InChI=1S/C11H9NOS/c1-8(13)9-2-4-10(5-3-9)11-12-6-7-14-11/h2-7H,1H3

InChI Key

QDDDMUYEZHBHRU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=NC=CS2

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Bromoacetophenone (500 mg, 2.51 mmol) and 2-(tributylstannyl)thiazole (0.948 ml, 3.014 mmol) were dissolved in 1,4-dioxane (8 ml), and bis(triphenylphosphine)palladium dichloride (176 mg), was added to the solution under an argon gas atmosphere. The mixture was stirred at 90° C. for 8 hours. After the reaction solution was cooled to room temperature, chloroform and 1 N—HCl were added to the solution, and the extraction/separation step was carried out. The organic layer was washed with saturated brine, dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified on silica gel column chromatography (EtOAc:hexane=1:3) to yield the title compound (643 mg) as an opaque white solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.948 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
176 mg
Type
catalyst
Reaction Step Three

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